

Physical and chemical properties of L-Ala-NCA

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methyloxazolidine-2,5-dione**

Cat. No.: **B3021558**

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of L-Alanine N-Carboxyanhydride (L-Ala-NCA)

Introduction

L-Alanine N-Carboxyanhydride (L-Ala-NCA), also known as **(S)-4-Methyloxazolidine-2,5-dione**, is a pivotal cyclic monomer derived from the amino acid L-alanine.^{[1][2]} Its significance in modern polymer chemistry and pharmaceutical science cannot be overstated. As a highly reactive building block, L-Ala-NCA is fundamental to the synthesis of poly(L-alanine) and various copolypeptides through Ring-Opening Polymerization (ROP).^{[3][4]} These synthetic polypeptides are biomimetic materials with profound applications in drug delivery, tissue engineering, and as pharmaceutical intermediates.^{[5][6][7]} For instance, L-Ala-NCA is one of the four essential monomers used to produce Glatiramer Acetate, a drug for treating multiple sclerosis.^{[1][8][9]}

The high reactivity that makes L-Ala-NCA so valuable also renders it sensitive to environmental conditions, particularly moisture and temperature.^{[8][9]} A thorough understanding of its physicochemical properties, synthesis protocols, and handling requirements is therefore critical for researchers and drug development professionals to achieve reproducible, high-quality results. This guide provides a comprehensive overview, grounded in established scientific principles and field-proven insights, to empower scientists in leveraging the full potential of this versatile monomer.

Physicochemical and Structural Properties

The foundational properties of L-Ala-NCA dictate its behavior in storage, handling, and chemical reactions. Its chiral center, inherited from L-alanine, is crucial for producing enantiomerically pure polypeptides, a vital requirement for safe and effective pharmaceuticals. [\[1\]](#)

Core Properties

A summary of the key physical and chemical properties of L-Ala-NCA is presented below.

Property	Value	Source(s)
Chemical Name	(S)-4-Methyloxazolidine-2,5-dione	[1] [2]
Synonyms	L-Ala-NCA, N-Carboxy-L-alanine anhydride	[10] [11]
Molecular Formula	C ₄ H ₅ NO ₃	[2]
Molecular Weight	115.09 g/mol	[2]
Appearance	White to off-white crystalline powder	[2]
Melting Point	89 - 91 °C	[12]
Solubility	Soluble in anhydrous Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile. [12] [13] [14] [15] Limited solubility in less polar solvents.	

Chemical Structure

The structure of L-Ala-NCA features a five-membered oxazolidine-2,5-dione ring with a methyl group at the 4-position, conferring its chirality.[\[1\]](#) This strained ring system is key to its reactivity in ring-opening polymerization.

Caption: Chemical structure of L-Ala-NCA.

Synthesis and Purification

The synthesis of high-purity L-Ala-NCA is paramount, as impurities can interfere with polymerization and affect the quality of the final polypeptide product.[\[9\]](#) The most common laboratory and industrial method involves the cyclization of L-alanine using a phosgene equivalent.

Synthesis via Triphosgene (Fuchs-Farthing Method)

Causality: Historically, highly toxic phosgene gas was used. For safety and ease of handling, solid triphosgene is now the reagent of choice.[\[9\]](#) The reaction proceeds by converting the amino acid into an N-carbonyl chloride intermediate, which rapidly cyclizes to form the NCA ring, releasing hydrogen chloride (HCl) as a byproduct. The choice of solvent is critical; it must be anhydrous to prevent premature, moisture-induced polymerization of the NCA product.[\[9\]](#) Tetrahydrofuran (THF) is commonly used.

Protocol Validation: A critical control point is the efficient removal of the HCl byproduct. If left in the reaction mixture, HCl can catalyze the decomposition of the NCA monomer.[\[7\]](#) This is often achieved by conducting the reaction under a flow of inert gas (like nitrogen or argon) to carry the HCl away or by using an HCl scavenger.[\[7\]](#)[\[9\]](#)

Detailed Experimental Protocol:

- **Preparation:** Dry L-alanine (particle size < 200 microns is recommended for better reactivity) under vacuum.[\[9\]](#) Set up a flame-dried, three-neck round-bottom flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet/outlet.
- **Reaction Setup:** Suspend the dried L-alanine in anhydrous THF (moisture content < 0.01%) under a positive pressure of nitrogen.[\[9\]](#)[\[16\]](#)
- **Reagent Addition:** In a separate flask, dissolve triphosgene (0.4 equivalents relative to L-alanine) in anhydrous THF. Add this solution dropwise to the stirred L-alanine suspension at a controlled temperature, typically around 40-50 °C.

- Reaction: Maintain the reaction at reflux until the suspension becomes a clear solution (typically 2-4 hours), indicating the consumption of L-alanine. The liberated HCl gas should be neutralized through a scrubber containing an alkaline solution.[9]
- Purification (Crystallization):
 - Once the reaction is complete, concentrate the solution under reduced pressure.
 - Add a non-polar solvent like hexane to the concentrate to induce crystallization.[9]
 - Cool the mixture to 0-5 °C to maximize the yield of crystalline L-Ala-NCA.
 - Filter the white crystalline product under a nitrogen atmosphere, wash with cold hexane, and dry under high vacuum.[9]

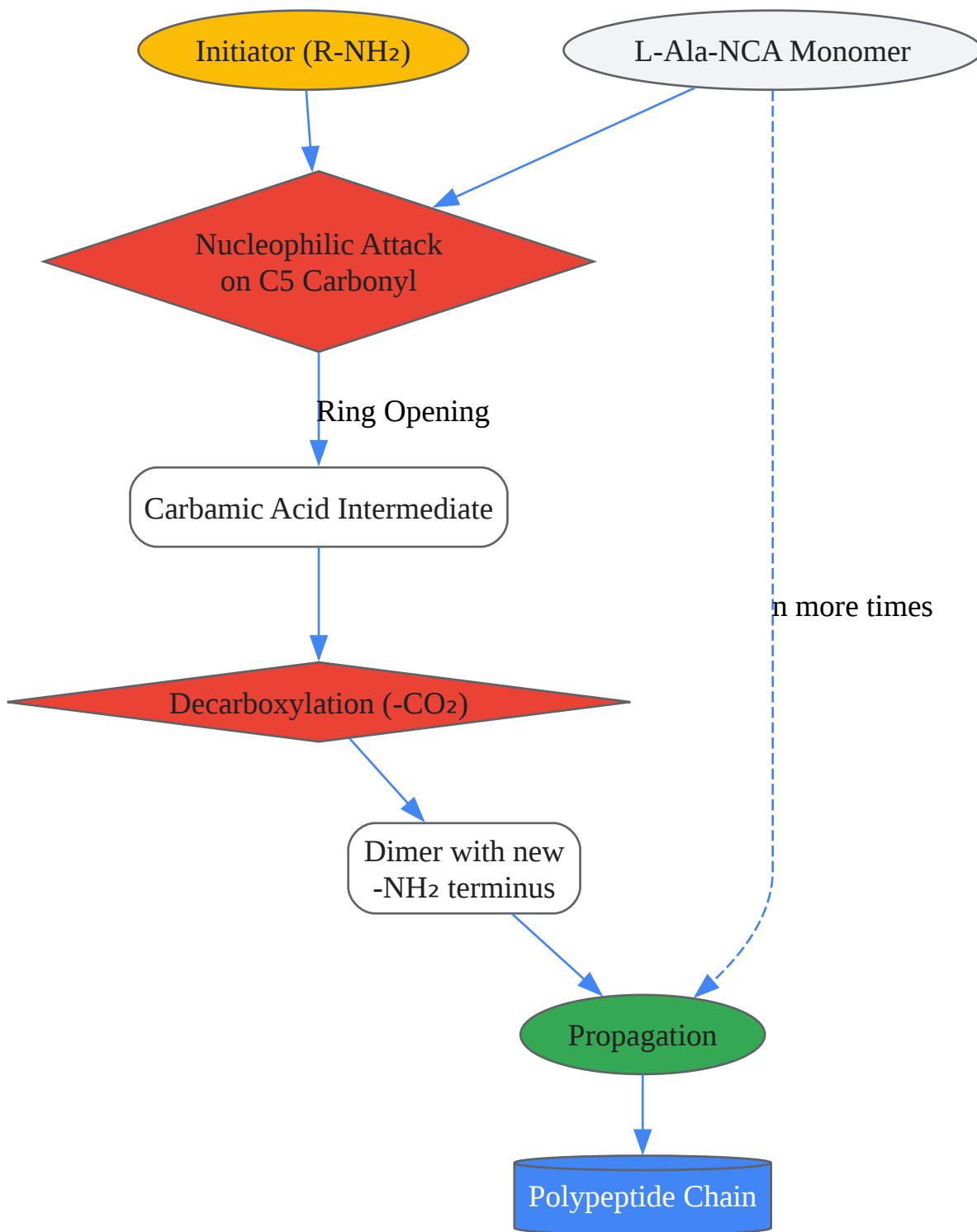
Caption: General workflow for the synthesis of L-Ala-NCA.

Stability, Storage, and Handling

Trustworthiness: The purity and polymerizability of L-Ala-NCA are directly tied to its handling and storage. The monomer is highly susceptible to hydrolysis from atmospheric moisture and can undergo thermal or moisture-initiated polymerization.[8][17] Any contamination with nucleophilic species can also initiate unwanted polymerization.[17]

- Storage: L-Ala-NCA must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures, typically -15 °C to -20 °C, to minimize degradation and spontaneous polymerization.[9][10]
- Handling:
 - Before opening, the container must be allowed to warm to room temperature (this can take several hours for larger quantities) to prevent condensation of atmospheric moisture onto the cold solid.[17]
 - All handling, weighing, and dispensing must be performed under a strict inert atmosphere, for example, inside a glovebox.[17]

- It is highly recommended to use the entire contents of a package at once. If partial use is unavoidable, the container must be purged with inert gas, resealed tightly, and returned to cold storage immediately.[17]


Ring-Opening Polymerization (ROP)

The defining chemical property of L-Ala-NCA is its ability to undergo Ring-Opening Polymerization (ROP) to form polypeptides. This process is the most efficient method for preparing high molecular weight synthetic polypeptides.[18]

The Normal Amine Mechanism (NAM)

Expertise: While several mechanisms can occur, the most controlled and widely utilized is the Normal Amine Mechanism (NAM).[18][19] This pathway is initiated by a nucleophile, typically a primary amine. The process involves the nucleophilic attack of the amine on the C5 carbonyl carbon of the NCA ring. This leads to the opening of the ring and the formation of an unstable carbamic acid intermediate, which then rapidly decarboxylates (loses CO_2) to yield an amino-amide dimer with a new primary amine terminus. This new amine terminus then propagates the polymerization by attacking another NCA monomer.

Self-Validation: The living nature of a well-controlled ROP allows for the synthesis of polypeptides with predictable molecular weights (determined by the monomer-to-initiator ratio, M/I) and narrow molecular weight distributions.[19] This control is essential for creating well-defined block copolymers for advanced applications.

[Click to download full resolution via product page](#)

Caption: The Normal Amine Mechanism (NAM) for ROP of L-Ala-NCA.

Experimental Protocol: Amine-Initiated ROP

- Preparation: In a glovebox, add the calculated amount of L-Ala-NCA to a flame-dried Schlenk tube equipped with a magnetic stir bar.
- Solvent Addition: Dissolve the L-Ala-NCA in an anhydrous solvent (e.g., DMF).[12]
- Initiation: Prepare a stock solution of the primary amine initiator (e.g., benzylamine) in the same anhydrous solvent. Inject the required volume of the initiator solution into the stirring monomer solution to achieve the desired M/I ratio.
- Polymerization: Allow the reaction to stir at room temperature under an inert atmosphere for the required time (from hours to days, depending on the M/I ratio and desired conversion). [12][14] The progress can be monitored by techniques like FTIR by observing the disappearance of the anhydride peaks.[20]
- Termination & Isolation: Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent, such as cold diethyl ether.[12]
- Purification: Isolate the polymer precipitate by centrifugation or filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
- Drying: Dry the final polypeptide product under high vacuum.

Key Applications in Research and Drug Development

The utility of L-Ala-NCA stems directly from the properties of the poly-L-alanine and related copolymers it produces. These polypeptides are biodegradable and can be designed with specific architectures.[4]

- Pharmaceutical Intermediates: L-Ala-NCA is a critical starting material for the synthesis of complex peptide-based drugs. Its most notable use is in the random copolymerization with three other NCAs to produce Glatiramer Acetate.[1][8]
- Drug Delivery: Polypeptides synthesized from L-Ala-NCA can self-assemble into nanoparticles or micelles, which serve as carriers for delivering therapeutic agents like anticancer drugs.[5][21] The biodegradable nature of the polypeptide backbone allows for the controlled release of the encapsulated cargo.[21]

- Tissue Engineering: Poly(L-alanine) and its copolymers can be fabricated into scaffolds for tissue engineering. These materials provide a supportive microenvironment for cell growth and have shown promise in applications like vascular tissue engineering.[6]

Analytical Characterization

Confirming the identity and purity of L-Ala-NCA before use is a non-negotiable step for reproducible polymerization.

- ¹H NMR Spectroscopy: Proton NMR is used to confirm the chemical structure. For L-Ala-NCA in CDCl₃, characteristic peaks include a broad singlet for the NH proton (~6.2 ppm), a quartet for the α -CH proton (~4.4 ppm), and a doublet for the CH₃ protons (~1.6 ppm).[13] In DMSO-d₆, these peaks shift to approximately 9.0 ppm (NH), 4.5 ppm (α CH), and 1.3 ppm (CH₃).[12]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is invaluable for identifying the characteristic anhydride functional group and for monitoring the progress of polymerization. L-Ala-NCA exhibits two strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride, typically around 1850 cm⁻¹ and 1780 cm⁻¹.[7][22] During polymerization, these peaks disappear as the amide I band of the polypeptide backbone emerges around 1650 cm⁻¹.[22]
- Melting Point: A sharp melting point within the expected range (e.g., 89-91 °C) is a good indicator of high purity.[12] Broadening of the melting range often suggests the presence of impurities or partial degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. bocsci.com [bocsci.com]

- 3. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 4. Ring opening polymerization of α -amino acids: advances in synthesis, architecture and applications of polypeptides and their hybrids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. *Frontiers* | Density Functional Theory Studies on the Synthesis of Poly(α -Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 6. Fibrous biodegradable L-alanine-based scaffolds for vascular tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A moisture-tolerant route to unprotected α/β -amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmcisochem.fr [pmcisochem.fr]
- 9. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 10. biosynth.com [biosynth.com]
- 11. Ala-NCA | PMC Isochem [pmcisochem.fr]
- 12. rsc.org [rsc.org]
- 13. Photo-On-Demand Synthesis of α -Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 20. Enhanced rate of sarcosine N-carboxyanhydride polymerisation from a lysine dendrimer macroinitiator driven by neighbouring H-bonding effects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physical and chemical properties of L-Ala-NCA]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3021558#physical-and-chemical-properties-of-l-alanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com